

Savolitinib and Crizotinib in MET-Amplified NSCLC: A Comparative Guide

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Compound of Interest		
Compound Name:	Savolitinib	
Cat. No.:	B612288	Get Quote

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **savolitinib** and crizotinib, two key tyrosine kinase inhibitors (TKIs) targeting the MET pathway in non-small cell lung cancer (NSCLC) models with MET amplification. This guide synthesizes preclinical and clinical data to highlight the performance and underlying mechanisms of these therapies.

The mesenchymal-epithelial transition (MET) receptor tyrosine kinase is a critical oncogenic driver in a subset of NSCLCs. MET amplification leads to constitutive activation of the receptor, promoting tumor growth, proliferation, and metastasis through downstream signaling cascades. Both **savolitinib** and crizotinib are orally bioavailable small-molecule inhibitors that target the MET kinase domain, but with differing selectivity and potency. **Savolitinib** is a highly selective MET inhibitor, whereas crizotinib is a multi-targeted TKI that also inhibits ALK and ROS1.

Preclinical Performance: In Vitro and In Vivo Models

Direct head-to-head preclinical studies provide the cleanest comparison of drug efficacy. While comprehensive comparative in vivo xenograft data is limited in publicly available literature, in vitro studies have demonstrated the relative potency of these two inhibitors.

In Vitro Potency

A key measure of a drug's effectiveness at the cellular level is its half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50%



inhibition of a specific biological or biochemical function. In MET-amplified NSCLC cell lines, **savolitinib** has demonstrated greater potency than crizotinib.

Cell Line	MET Amplification Status	Savolitinib GI50 (nM)	Crizotinib IC50 (nM)
H1993	High	Not explicitly stated, but potent	77.4
EBC-1	High	Not explicitly stated, but potent	17.95

Note: GI50 (Growth Inhibition 50) and IC50 values are both measures of potency. While not identical, they are often used interchangeably to indicate the concentration of a drug that inhibits a cellular process by 50%. The provided data for **savolitinib** indicates potent activity without specifying an exact GI50 value in the direct comparison study. Other studies have shown **savolitinib** to have single-digit nanomolar activity in MET-amplified cell lines.[1]

In Vivo Efficacy in Xenograft Models

While direct comparative xenograft studies are not readily available, individual studies have demonstrated the anti-tumor activity of both **savolitinib** and crizotinib in MET-amplified NSCLC xenograft models.

Savolitinib: In preclinical xenograft models using MET-amplified NSCLC cell lines, **savolitinib** has been shown to inhibit MET activity and significantly reduce tumor growth.[1]

Crizotinib: Crizotinib has also demonstrated anti-tumor activity in preclinical models of METamplified lung cancer.

Clinical Efficacy in MET-Amplified NSCLC

A retrospective clinical study provides a direct comparison of **savolitinib** and crizotinib in patients with MET-positive NSCLC, including a subgroup with MET amplification.



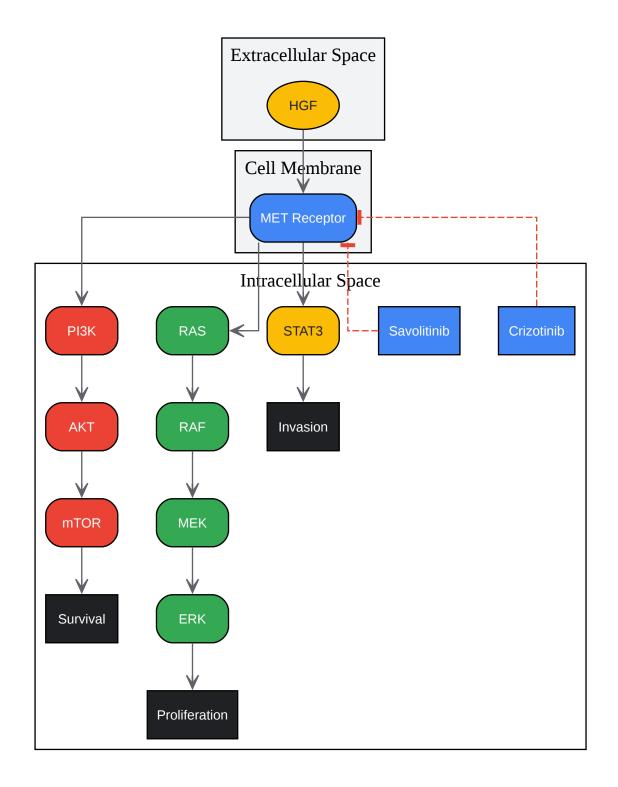
Parameter	Savolitinib	Crizotinib
Median Progression-Free Survival (PFS) in MET Amplification Subgroup	7.1 months	1.4 months
Statistical Significance (p-value)	p = 0.05	-

This single-center retrospective study suggests that in patients with MET-amplified NSCLC, **savolitinib** demonstrated a better progression-free survival benefit compared to crizotinib.[2][3] [4]

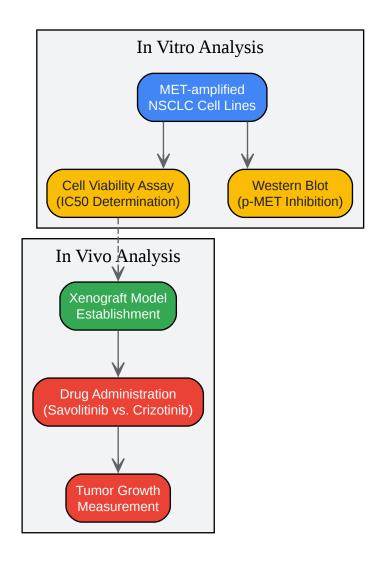
Signaling Pathways and Mechanism of Action

Both **savolitinib** and crizotinib function by inhibiting the ATP-binding site of the MET receptor tyrosine kinase. This prevents autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cancer cell survival and proliferation.









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